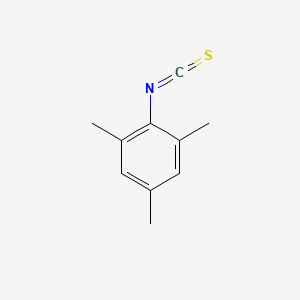

2,4,6-Trimethylphenyl isothiocyanate

Beschreibung

Contextualizing Isothiocyanates in Organic and Medicinal Chemistry

Isothiocyanates (ITCs) are a class of organic compounds characterized by the functional group R−N=C=S. wikipedia.org They are widely recognized for their presence in nature, particularly in cruciferous vegetables like broccoli, cabbage, and mustard, where they are formed from the enzymatic hydrolysis of glucosinolates. wikipedia.orgnih.govresearchgate.net These natural ITCs are responsible for the characteristic pungent flavors of these plants. wikipedia.orgresearchgate.net

In organic chemistry, the isothiocyanate group is a versatile building block for synthesis. Its reactivity makes it a valuable precursor for creating a variety of nitrogen- and sulfur-containing heterocyclic compounds. chemrxiv.orgarkat-usa.org The synthesis of isothiocyanates themselves can be achieved through several methods, often involving primary amines and carbon disulfide. nih.govorganic-chemistry.org

The significance of isothiocyanates extends prominently into medicinal chemistry. nih.govchemrxiv.org A substantial body of research highlights their potential as chemopreventive and therapeutic agents. nih.govresearchgate.netresearchgate.net Studies have explored their antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. chemrxiv.orgresearchgate.netfoodandnutritionjournal.orgnih.gov The biological activity of ITCs is often attributed to their ability to react with cellular targets, modulating various signaling pathways. researchgate.netfoodandnutritionjournal.orgnih.gov

Unique Structural Features of 2,4,6-Trimethylphenyl Isothiocyanate and Their Academic Implications

The structure of this compound is distinguished by the attachment of a 2,4,6-trimethylphenyl group (also known as a mesityl group) to the nitrogen atom of the isothiocyanate moiety. scbt.comresearchgate.net This specific arrangement has profound implications for its chemical properties and reactivity, setting it apart from simpler alkyl or aryl isothiocyanates.

The three methyl groups on the phenyl ring are not merely passive substituents; they actively influence the compound's behavior. The steric bulk introduced by these groups is a dominant feature, affecting how the molecule interacts with other reactants. This steric hindrance can control the regioselectivity of reactions, slowing down or preventing unwanted side-reactions. wikipedia.org

While many isothiocyanates are studied for their biological effects, the specific biological activity of this compound is less documented in comparison to naturally occurring ITCs like sulforaphane (B1684495) or phenethyl isothiocyanate. nih.gov However, the general biological activities of isothiocyanates are well-established. They are known to possess antimicrobial, anti-inflammatory, and anticancer properties. researchgate.netresearchgate.netnih.gov Aromatic isothiocyanates, in particular, have been noted for their ability to cross bacterial membranes, suggesting that the lipophilic nature of the mesityl group could potentially enhance such properties. nih.govnih.gov The reactivity of the isothiocyanate group with biological nucleophiles is a key mechanism for their bioactivity. nih.gov

Table 2: General Biological Activities of Isothiocyanates

| Activity | Description | Source(s) |

|---|---|---|

| Antimicrobial | Exhibit bactericidal and fungicidal effects by disrupting cellular mechanisms like enzyme function and increasing oxidative stress. | researchgate.netfoodandnutritionjournal.orgnih.gov |

| Anti-inflammatory | Can prevent inflammation by inhibiting the nuclear translocation of NF-κB and promoting the Nrf2/ARE pathway. | foodandnutritionjournal.orgnih.gov |

| Anticancer | May reduce the activation of carcinogens, induce apoptosis, and inhibit the proliferation of cancer cells. | nih.govresearchgate.netresearchgate.net |

The 2,4,6-trimethylphenyl (mesityl) group exerts significant steric and electronic effects that dictate the compound's reactivity. researchgate.net

Steric Effects: Steric effects arise from the spatial arrangement of atoms, where nonbonding interactions influence the shape and reactivity of a molecule. wikipedia.org The mesityl group is exceptionally bulky due to the two methyl groups in the ortho positions relative to the isothiocyanate substituent. This steric hindrance shields the isothiocyanate functional group, moderating its reactivity. researchgate.net In synthetic applications, this can be advantageous for controlling the outcome of a reaction, preventing the isothiocyanate from reacting with certain reagents or directing reactions to a specific site. wikipedia.orgnumberanalytics.com For instance, steric hindrance is known to slow the rates of chemical reactions. wikipedia.org

Inductive Effect: The sp2 hybridized carbons of the phenyl ring are more electronegative than sp3 carbons, giving the phenyl group itself an electron-withdrawing inductive effect (-I). quora.com However, alkyl groups like methyl are electron-donating through induction (+I). numberanalytics.com In the case of the mesityl group, the three electron-donating methyl groups increase the electron density on the aromatic ring.

Resonance (Mesomeric) Effect: The phenyl ring can participate in resonance, but the isothiocyanate group is not strongly conjugated with the ring in a way that would create a powerful resonance effect. The primary electronic influence comes from the interplay of the inductive effects.

The net result of these electronic effects is that the electron-donating methyl groups activate the aromatic ring, making it more electron-rich than an unsubstituted phenyl ring. numberanalytics.com This increased electron density can influence the reactivity of the aromatic ring itself in reactions like electrophilic aromatic substitution. numberanalytics.com

Eigenschaften

IUPAC Name |

2-isothiocyanato-1,3,5-trimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NS/c1-7-4-8(2)10(11-6-12)9(3)5-7/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKYMYPLVBCVDPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)N=C=S)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60209779 | |

| Record name | 2,4,6-Trimethylphenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60209779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6095-82-5 | |

| Record name | 2,4,6-Trimethylphenyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006095825 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,6-Trimethylphenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60209779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-TRIMETHYLPHENYL ISOTHIOCYANATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reaction Mechanisms and Chemical Transformations Involving 2,4,6 Trimethylphenyl Isothiocyanate

Reactivity of the Isothiocyanate Functional Group (N=C=S)

The isothiocyanate functional group (–N=C=S) is characterized by a heterocumulene structure, which imparts significant electrophilic character to the central carbon atom. This inherent reactivity governs many of the chemical transformations of 2,4,6-trimethylphenyl isothiocyanate.

The central carbon of the isothiocyanate group is susceptible to attack by a wide range of nucleophiles. wikipedia.org This electrophilicity is a result of the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms. Nucleophilic addition typically proceeds at this carbon center, leading to the formation of various adducts. wikipedia.orgorganic-chemistry.org For instance, the reaction with primary or secondary amines yields substituted thioureas, while alcohols produce thiocarbamates. The general mechanism involves the attack of the nucleophile on the electrophilic carbon, followed by protonation of the nitrogen atom. This reactivity makes isothiocyanates, including the 2,4,6-trimethylphenyl derivative, valuable building blocks in organic synthesis. rsc.orgnih.gov

Hydroboration Reactions

Hydroboration is a powerful synthetic method that typically involves the addition of a boron-hydride bond across a double or triple bond. wikipedia.orgmasterorganicchemistry.com While most commonly applied to alkenes and alkynes, this reaction can also be extended to the polar pi bonds within the isothiocyanate functional group.

In the context of this compound, hydroboration can occur across either the C=N or C=S bond. The addition of borane (B79455) (BH₃) or its derivatives to the isothiocyanate moiety is expected to proceed with the boron atom adding to the more electronegative atom (N or S) and the hydride (H⁻) adding to the carbon atom. Subsequent steps of the reaction would lead to the formation of borylthioformamides or related structures. The precise regioselectivity of the addition would be influenced by both steric and electronic factors, including the bulky 2,4,6-trimethylphenyl group.

Reactions with Organometallic Complexes

The interaction of this compound with organometallic compounds showcases its ability to participate in complex bonding and insertion reactions, particularly with transition metal centers.

Research has demonstrated that isothiocyanates can insert into various metal-ligand bonds. A notable example involves the insertion into metal-phosphorus bonds, which leads to the formation of novel metallacycles and organometallic structures.

A significant and novel reaction mode has been reported involving the insertion of aryl isothiocyanates into a phosphorus-phosphorus (P-P) bond of a nickel-substituted bicyclo[1.1.0]tetraphosphabutane complex. nih.govrsc.org Specifically, the reaction occurs with the dinuclear nickel complex [{CpNi(IMes)}₂(μ-η¹:η¹-P₄)], where IMes is 1,3-bis(2,4,6-trimethylphenyl)imidazolin-2-ylidene. rsc.orgrsc.org

In this transformation, the phenyl isothiocyanate molecule, an analogue to the subject compound, reversibly inserts into one of the P-P bonds of the P₄ "butterfly" scaffold. rsc.orgsemanticscholar.org This unprecedented reaction results in the formation of two distinct isomers. rsc.orgsemanticscholar.org One isomer arises from the insertion of the C=S bond, while the other results from the insertion of the C=N bond of the isothiocyanate group. nih.govrsc.org

The resulting products feature an unusual bicyclo[3.1.0]heterohexane skeleton. rsc.orgsemanticscholar.org The characterization of these products was accomplished through X-ray crystallography and ³¹P{¹H} NMR spectroscopy, which confirmed their similar structural frameworks. nih.govrsc.org The reaction monitoring via NMR spectroscopy indicated that full conversion of the starting nickel complex required a significant excess of phenyl isothiocyanate. semanticscholar.org This insertion represents the first example of a heteroallene inserting into a P-P bond of a cyclopolyphosphane, opening new avenues for the functionalization of polyphosphorus compounds. rsc.orgsemanticscholar.org

Interactive Data Table: Products of Isothiocyanate Insertion into Nickel-Phosphorus Complex

| Product | Insertion Mode | Resulting Skeleton | Analytical Confirmation |

| Isomer 2a | C=S Bond Insertion | Bicyclo[3.1.0]heterohexane | X-ray Crystallography, ³¹P{¹H} NMR |

| Isomer 2b | C=N Bond Insertion | Bicyclo[3.1.0]heterohexane | X-ray Crystallography, ³¹P{¹H} NMR |

Reactions with Neutral Silylene Ruthenium Complexes

The interaction of this compound with neutral silylene ruthenium complexes demonstrates a distinct reactivity pattern compared to its isocyanate analogue, leading to the cleavage of the carbon-sulfur double bond.

The reaction between the neutral silylene ruthenium complex, Cp(CO)(H)Ru=Si(H){C(SiMe₃)₃}, and this compound (MesNCS) results in the clean cleavage of the C=S double bond. nih.gov This transformation occurs at room temperature and leads to the quantitative formation of an isocyanide complex, Cp(CO)Ru(CNMes){SSiH₂C(SiMe₃)₃}. nih.gov In this process, the isothiocyanate is converted into two separate ligands: an isocyanide (CNMes) and a silanethiolato {SSiH₂C(SiMe₃)₃} ligand, which coordinate to the ruthenium center. nih.gov

This outcome is in stark contrast to the reaction with the corresponding isocyanate (MesNCO), which undergoes hydrosilylation at the C=O bond without bond cleavage. nih.gov The proposed mechanism for the C=S bond cleavage involves a [2+2] cycloaddition between the Ru=Si and C=S bonds, followed by cleavage of the weak C-S bond within the resulting intermediate. nih.gov

Table 1: Reaction of Neutral Silylene Ruthenium Complex with this compound

| Reactant 1 | Reactant 2 | Product | Bond Transformation |

|---|

Cyclotrimerization Reactions

This compound can be utilized in conjunction with N-Heterocyclic Carbenes (NHCs) in catalytic processes, where it plays a role in controlling the catalytic activity.

N-Heterocyclic Carbenes (NHCs) are effective catalysts for the cyclotrimerization of isocyanates. However, their high reactivity can be challenging to control. Isothiocyanates, including aryl isothiocyanates like this compound, can be employed to reversibly mask the NHC catalyst. mdpi.com The NHC reacts with the isothiocyanate to form a stable, yet reversible, zwitterionic adduct. mdpi.com

This NHC-isothiocyanate adduct is catalytically inactive at room temperature, functioning as a form of "latent catalyst." mdpi.com Upon heating, the adduct undergoes a retro-coupling reaction, releasing the free, catalytically active NHC. mdpi.com The released NHC can then initiate the cyclotrimerization of other substrates, such as isocyanates, present in the reaction mixture. mdpi.com This thermal control over catalyst activation allows for greater precision in polymerization and material synthesis applications. mdpi.com

Formation of Heterocyclic Compounds

This compound is a valuable building block for the synthesis of complex nitrogen- and sulfur-containing heterocyclic systems, including thiazolo[4,5-d]pyrimidines and triazoles.

The synthesis of the thiazolo[4,5-d]pyrimidine (B1250722) core can be achieved in a multi-step process starting from an aryl isothiocyanate. The initial step involves the formation of a key intermediate, a 3-aryl-4-amino-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide. This is accomplished through a one-pot Gewald reaction involving this compound, 2-cyanoacetamide, and elemental sulfur in the presence of a base. mdpi.com

In the subsequent step, this thiazole (B1198619) intermediate undergoes a cyclocondensation reaction to form the fused pyrimidine (B1678525) ring. For example, heating the thiazole-5-carboxamide (B1230067) intermediate with trifluoroacetic anhydride (B1165640) results in the formation of the thiazolo[4,5-d]pyrimidine scaffold. mdpi.com This method provides a versatile route to this important heterocyclic system, allowing for the incorporation of the 2,4,6-trimethylphenyl group onto the thiazole nitrogen.

A common and established method for the synthesis of 1,2,4-triazole (B32235) derivatives utilizes aryl isothiocyanates as a key reactant. The process begins with the reaction of this compound with an acid hydrazide (R-C(O)NHNH₂). This nucleophilic addition reaction yields a 1-acyl-4-(2,4,6-trimethylphenyl)thiosemicarbazide intermediate.

This thiosemicarbazide (B42300) intermediate is then subjected to intramolecular cyclization. The cyclization is typically induced by heating in an alkaline medium, such as an aqueous solution of sodium hydroxide. nih.gov This step results in the formation of a 5-substituted-4-(2,4,6-trimethylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. This synthetic pathway is a versatile method for producing a wide range of substituted triazole-thiones.

Table 2: General Synthesis of 1,2,4-Triazole-3-thiones

| Reactant 1 | Reactant 2 | Intermediate | Product |

|---|

Synthesis of Phthalazine (B143731) Derivatives featuring 2,4,6-Trimethylphenyl Moieties

The synthesis of complex heterocyclic structures is a cornerstone of medicinal and materials chemistry. Phthalazine derivatives, in particular, are of significant interest due to their broad spectrum of biological activities. A notable synthetic strategy involves the incorporation of sterically hindered and electronically distinct substituents, such as the 2,4,6-trimethylphenyl (mesityl) group, to modulate the pharmacological and physicochemical properties of the resulting molecules. One versatile approach to functionalized phthalazine systems that feature the 2,4,6-trimethylphenyl moiety is through the reaction of a hydrazinophthalazine precursor with an isothiocyanate.

A key intermediate in this synthetic pathway is 1-chloro-4-(2,4,6-trimethylphenyl)phthalazine. This compound serves as a versatile scaffold for introducing various functionalities. The chlorine atom at the 1-position is susceptible to nucleophilic substitution, allowing for the introduction of a hydrazine (B178648) group, which is a critical step for subsequent reactions with isothiocyanates.

The reaction of 1-chloro-4-(2,4,6-trimethylphenyl)phthalazine with hydrazine hydrate (B1144303) leads to the formation of 1-hydrazinyl-4-(2,4,6-trimethylphenyl)phthalazine. This hydrazino derivative is then poised for reaction with isothiocyanates.

While direct reactions of this compound with a phthalazine core are a plausible route, a well-documented analogous transformation involves the reaction of a 4-(2,4,6-trimethylphenyl)-substituted hydrazinophthalazine with phenyl isothiocyanate. This reaction serves as a model for understanding how the isothiocyanate functional group is integrated into the phthalazine framework.

In a typical procedure, the 1-hydrazinyl-4-(2,4,6-trimethylphenyl)phthalazine derivative is heated with an isothiocyanate, such as phenyl isothiocyanate, in a suitable solvent like absolute ethanol. This reaction proceeds via the formation of a thiosemicarbazide intermediate, which then undergoes intramolecular cyclization to yield a triazolo[3,4-a]phthalazine derivative. researchgate.net This annelated phthalazine system incorporates both the 2,4,6-trimethylphenyl group from the initial phthalazine precursor and the N-phenyl group from the isothiocyanate.

The general reaction scheme can be depicted as follows:

Scheme 1: Synthesis of a Triazolo[3,4-a]phthalazine Derivative

Formation of the Hydrazinophthalazine:

Starting Material: 1-chloro-4-(2,4,6-trimethylphenyl)phthalazine

Reagent: Hydrazine hydrate

Product: 1-hydrazinyl-4-(2,4,6-trimethylphenyl)phthalazine

Reaction with Isothiocyanate and Cyclization:

Starting Material: 1-hydrazinyl-4-(2,4,6-trimethylphenyl)phthalazine

Reagent: Phenyl isothiocyanate

Solvent: Absolute Ethanol

Condition: Reflux

Intermediate: N-(4-(2,4,6-trimethylphenyl)phthalazin-1-yl)-N'-phenylthiosemicarbazide

Final Product: 6-(2,4,6-Trimethylphenyl)-N-phenyl- researchgate.netfayoum.edu.egnih.govtriazolo[3,4-a]phthalazin-3-amine

The following table summarizes the key reactants and products in this synthetic transformation.

| Reactant/Product Name | Chemical Structure | Role in Synthesis |

| 1-chloro-4-(2,4,6-trimethylphenyl)phthalazine | Starting material for the phthalazine core. | |

| Hydrazine hydrate | Reagent to introduce the hydrazinyl group. | |

| 1-hydrazinyl-4-(2,4,6-trimethylphenyl)phthalazine | Key intermediate with a nucleophilic hydrazine moiety. | |

| Phenyl isothiocyanate | Reagent providing the carbon-sulfur and N-phenyl components for the new heterocyclic ring. | |

| 6-(2,4,6-Trimethylphenyl)-N-phenyl- researchgate.netfayoum.edu.egnih.govtriazolo[3,4-a]phthalazin-3-amine | Final annelated phthalazine derivative. |

Coordination Chemistry of 2,4,6 Trimethylphenyl Isothiocyanate

Ligand Properties of the Isothiocyanate Group

N-bonding (Isothiocyanate): When the ligand coordinates through the nitrogen atom, it is termed an isothiocyanate ligand. This bonding mode is typically preferred by "hard" metal ions, as classified by Hard and Soft Acid-Base (HSAB) theory. Hard acids, such as first-row transition metals like Cr(III), Mn(II), Fe(III), Co(II), and Ni(II), favor the hard nitrogen donor atom. The M-N-C linkage in isothiocyanate complexes is generally close to linear, with an angle approaching 180°.

S-bonding (Thiocyanate): Coordination through the sulfur atom results in a thiocyanate (B1210189) ligand. This mode is favored by "soft" metal ions, including second and third-row transition metals like Rh(III), Pd(II), Pt(II), Ag(I), and Au(I). For thiocyanate complexes, the M-S-C angle is typically bent, usually around 100°.

Bridging: The isothiocyanate ligand can also act as a bridge between two or more metal centers, utilizing both its nitrogen and sulfur atoms to form polymeric or polynuclear structures. hhu.de This is common in cadmium(II) thiocyanate complexes, which often form one-dimensional polymeric chains through M-NCS-M linkages. hhu.de

The choice of bonding mode is influenced not only by the HSAB principle but also by steric factors imposed by other ligands in the coordination sphere and kinetic versus thermodynamic control of the reaction.

Complexation with Metal Ions

The isothiocyanate group, either as a standalone ligand or as part of a larger molecule like 2,4,6-trimethylphenyl isothiocyanate, forms stable complexes with a wide range of metal ions.

The isothiocyanate ligand is effective in stabilizing metal complexes across various oxidation states and coordination geometries. Its ability to act as a terminal or bridging ligand contributes to the formation of stable, often crystalline, monomeric, and polymeric structures. The formation of numerous stable complexes with metals from across the d-block, including octahedral [M(NCS)₆]³⁻ (M = Cr, Mo) and tetrahedral [Co(NCS)₄]²⁻, underscores its robust coordinating ability. This stability has made isothiocyanate complexes significant in the historical development of coordination chemistry.

While direct complexation of this compound is one pathway, its reaction to form other ligands in situ is a key feature of its reactivity. Isothiocyanates are precursors to dithiocarbamate (B8719985) (dtc) and related dithiocarbimate ligands. Although literature specifically detailing complexes of (2,4,6-trimethylphenyl)-dithiocarbimate with rhenium is scarce, the coordination chemistry of rhenium with various other dithiocarbamate ligands is well-documented and serves as an excellent model.

Rhenium complexes containing dithiocarbamate ligands can be synthesized from rhenium precursors in various oxidation states. For example, rhenium(V) nitride complexes with dithiocarbamate ligands have been prepared and structurally characterized. researchgate.net In one study, the reaction of a rhenium(V) nitrido precursor, [ReNCl(S₂CNEt₂)(PMe₂Ph)₂], with a different dithiocarbamate salt resulted in a mixed-ligand cation, [ReN(S₂CNEt₂)(S₂CN(Me)CH₂CH₂NMe₃)(PMe₂Ph)]⁺. researchgate.net Another route involves reacting rhenium(V) oxo complexes like [Re₂O₃(S₂CNEt₂)₄] with various proligands to yield complexes such as the red-orange rhenium(III) species [Re{PPh₂(C₆H₄S-2)}₂(S₂CNEt₂)]. rsc.org Additionally, neutral rhenium-diazenide complexes with the general formula [Re(NNC₆H₅N)(dtc)₂(PPh₃)] have been synthesized by reacting a diazenide (B1233639) core with dithiocarbamate salts. rsc.orgnih.gov These complexes have been characterized by NMR spectroscopy, mass spectrometry, and X-ray crystallography. rsc.orgnih.gov

A sophisticated application of aryl isothiocyanates in coordination chemistry involves their reaction with N-Heterocyclic Carbenes (NHCs) to form zwitterionic adducts. These adducts are versatile ligands themselves. For instance, the reaction of an NHC with an aryl isothiocyanate like phenyl isothiocyanate produces a zwitterionic species (e.g., IPr•PhNCS) where the carbene carbon attacks the electrophilic carbon of the isothiocyanate. nsf.gov

These zwitterionic ligands can coordinate to metal ions in several ways, including monodentate, bidentate, or bridging modes. nsf.gov While specific examples with this compound and cadmium are not detailed in the literature, the coordination chemistry of cadmium with thiocyanate and N-donor ligands is extensive, and the behavior of related zwitterionic ligands with other metals provides a strong predictive framework. Cadmium(II), being a borderline acid, readily forms complexes with both N- and S-donor ligands. It frequently forms one-dimensional coordination polymers with bridging thiocyanate ions, resulting in octahedral [Cd(NCS)₂(L)₂] structures where L is a neutral N-donor ligand. researchgate.net Given this, a zwitterionic NHC-isothiocyanate adduct would be expected to coordinate to cadmium(II) through its sulfur atom, consistent with cadmium's preference for softer donors, potentially leading to monomeric or polymeric structures depending on the reaction stoichiometry and steric bulk of the NHC. hhu.deresearchgate.net

The soft coinage metals Au(I), Ag(I), and Cu(I) show a strong affinity for the soft sulfur donor of the isothiocyanate group and its derivatives.

Copper(I): Copper(I) thiocyanate readily forms complexes with various phosphine (B1218219) ligands. Dinuclear complexes with the formula [Cu(μ₂-SCN)P₂]₂ (where P₂ is a bidentate phosphine like Xantphos or dppb) have been synthesized and structurally characterized. nih.gov The reaction of copper(I) aryloxides with phenyl isothiocyanate has also been studied, leading to the formation of [N-phenylimino(aryloxy)methanethiolato]copper(I) complexes. acs.org Furthermore, the zwitterionic adduct formed between an NHC and phenyl isothiocyanate reacts with CuI to yield complexes like [([IPr•PhNCS)₂Cu][CuI₂]. nsf.gov

Silver(I): Similar to copper, silver(I) forms a range of complexes. Dinuclear phosphine complexes such as [Ag(μ₂-SCN)P₂]₂ are well known. nih.gov Tetranuclear silver(I) clusters like [Ag₂(μ₃-SCN)(t-SCN)(P⁴)]₂ (where P⁴ is a tetradentate phosphine) have also been reported. nih.gov Additionally, silver(I) complexes containing hybrid sulfonamide/thiourea (B124793) ligands, which are synthesized from isothiocyanates, have been prepared and characterized. nih.gov

Gold(I): Gold(I) also forms complexes with thiourea-derived ligands. nih.gov For example, complexes of the type [Au(HLᴿ)₂]Cl, where HLᴿ is a hybrid sulfonamide/thiourea ligand, have been synthesized from R-isothiocyanates. nih.gov Given gold(I)'s status as a very soft acid, it shows a strong preference for coordination via the sulfur atom. The reaction of gold(I) salts with monothiocarbonates, which share the O-C-S backbone with isothiocyanate reaction products, results in coordination exclusively through the soft S-donor atom. mdpi.comdoaj.org

Structural Characterization of Coordination Compounds

The structures of complexes derived from this compound are elucidated using a combination of spectroscopic and crystallographic techniques. Infrared spectroscopy and single-crystal X-ray diffraction are particularly crucial for determining the coordination mode of the isothiocyanate ligand.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for distinguishing between N-bonded, S-bonded, and bridging thiocyanate ligands. acs.org The positions of the C≡N and C-S stretching vibrations are diagnostic. researchgate.netresearchgate.net

| Vibrational Mode | N-Bonded (Isothiocyanate) | S-Bonded (Thiocyanate) | Bridging (M-NCS-M') |

|---|---|---|---|

| ν(C≡N) | ~2040–2080 | ~2080–2120 | >2100 |

| ν(C-S) | ~800–860 | ~690–740 | ~740-790 |

| Complex | Metal Center | Coordination Geometry | Bonding Mode | Key Bond Lengths (Å) / Angles (°) | Reference |

|---|---|---|---|---|---|

| [Re{PPh₂(C₆H₄S-2)}₂(S₂CNEt₂)] | Re(III) | Distorted Octahedral | S₂,S₂-Dithiocarbamate | Re-S(dtc): 2.45-2.48 | rsc.org |

| [Cd(NCS)₂(4-amino-pyridine)₂] | Cd(II) | Pseudo-Octahedral | μ-N,S Bridging | Cd-N(NCS): 2.29; Cd-S(NCS): 2.74; Cd-N-C: 153.5°; Cd-S-C: 98.4° | hhu.de |

| [Cu(μ₂-SCN)(dppb)]₂ | Cu(I) | Distorted Tetrahedral | μ-N,S Bridging | Cu-N: 1.93; Cu-S: 2.42 | nih.gov |

| [Ag(μ₂-SCN)(dppb)]₂ | Ag(I) | Distorted Tetrahedral | μ-N,S Bridging | Ag-N: 2.24; Ag-S: 2.53 | nih.gov |

Compound Names

| Compound Name | Chemical Formula or Description |

|---|---|

| This compound | C₁₀H₁₁NS |

| [ReNCl(S₂CNEt₂)(PMe₂Ph)₂] | Rhenium(V) nitrido chloro(diethyldithiocarbamate)bis(dimethylphenylphosphine) |

| [ReN(S₂CNEt₂)(S₂CN(Me)CH₂CH₂NMe₃)(PMe₂Ph)]⁺ | Rhenium(V) nitrido mixed dithiocarbamate phosphine cation |

| [Re₂O₃(S₂CNEt₂)₄] | Trioxo-bis[bis(diethyldithiocarbamato)rhenium(V)] |

| [Re{PPh₂(C₆H₄S-2)}₂(S₂CNEt₂)] | Rhenium(III) bis(diphenylphosphinothiophenolato)(diethyldithiocarbamate) |

| [Re(NNC₆H₅N)(dtc)₂(PPh₃)] | Rhenium diazenide dithiocarbamate triphenylphosphine (B44618) complex |

| IPr•PhNCS | Zwitterionic adduct of 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene (B1246174) and phenyl isothiocyanate |

| [Cd(NCS)₂(L)₂] | Generic Cadmium(II) diisothiocyanate complex with two neutral ligands (L) |

| [Cu(μ₂-SCN)(Xantphos)]₂ | Dinuclear Copper(I) thiocyanate Xantphos complex |

| [Cu(μ₂-SCN)(dppb)]₂ | Dinuclear Copper(I) thiocyanate 1,2-bis(diphenylphosphino)benzene (B85067) complex |

| [([IPr•PhNCS)₂Cu][CuI₂] | Copper(I) complex with zwitterionic NHC-isothiocyanate adduct |

| [Ag(μ₂-SCN)P₂]₂ | Generic dinuclear Silver(I) thiocyanate bidentate phosphine complex |

| [Ag₂(μ₃-SCN)(t-SCN)(P⁴)]₂ | Tetranuclear Silver(I) thiocyanate tetradentate phosphine complex |

| [Au(HLᴿ)₂]Cl | Gold(I) complex with hybrid sulfonamide/thiourea ligands |

Computational and Theoretical Studies on 2,4,6 Trimethylphenyl Isothiocyanate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of modern computational chemistry, offering a balance of accuracy and computational efficiency for studying the electronic structure of molecules. DFT methods are widely used to investigate the properties of organic compounds, including aryl isothiocyanates.

Elucidation of Reaction Pathways and Mechanisms

DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the detailed elucidation of reaction pathways and the characterization of transition states. For isothiocyanates, this can involve modeling their reactions with various nucleophiles. For instance, studies on the reactions of isothiocyanates with amines to form thioureas utilize DFT to determine the favorability of different mechanistic routes. These calculations can help identify intermediates and determine the rate-determining steps of a reaction.

In the context of aryl isothiocyanates, theoretical studies have explored their cycloaddition reactions. The mechanism often involves a polar cycloaddition, where the isothiocyanate reacts with a 1,3-dipole. DFT can be used to model the energetics of this process, identifying the transition state and confirming the concerted or stepwise nature of the mechanism. rsc.org While specific studies on 2,4,6-trimethylphenyl isothiocyanate are not prevalent, the principles derived from studies on similar molecules like phenyl isothiocyanate are applicable.

Analysis of Electronic Properties and Molecular Structure

The electronic properties of a molecule, such as its charge distribution, dipole moment, and electrostatic potential, are key determinants of its reactivity and physical behavior. DFT is an excellent tool for calculating these properties. For an aryl isothiocyanate like this compound, DFT can be used to understand how the electron-donating methyl groups on the phenyl ring influence the electronic character of the isothiocyanate (-N=C=S) group.

The molecular electrostatic potential (MEP) map, which can be generated from DFT calculations, visualizes the charge distribution on the molecule's surface. For isothiocyanates, the MEP typically shows electron-rich regions around the sulfur and nitrogen atoms, indicating their potential as sites for electrophilic attack, while the carbon atom of the NCS group is electrophilic and prone to nucleophilic attack.

Below is a table of representative global reactivity descriptors calculated for a related compound, phenyl isothiocyanate, which can be derived from DFT calculations.

| Descriptor | Value (eV) | Description |

| Ionization Potential (I) | ~8.5 - 9.0 | The energy required to remove an electron. |

| Electron Affinity (A) | ~0.5 - 1.0 | The energy released when an electron is added. |

| Chemical Hardness (η) | ~3.7 - 4.2 | Resistance to change in electron distribution. |

| Electronegativity (χ) | ~4.5 - 5.0 | The power to attract electrons. |

| Electrophilicity Index (ω) | ~2.7 - 3.3 | A measure of electrophilic power. |

| Note: These are approximate values for phenyl isothiocyanate based on typical DFT calculations and serve as an illustrative example. |

Frontier Molecular Orbitals

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. nih.govresearchgate.net The energy and spatial distribution of these orbitals dictate how a molecule interacts with other species. The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO is related to its ability to accept electrons (electrophilicity). researchgate.netchemrxiv.org

For aryl isothiocyanates, the HOMO is typically a π-orbital distributed over the aromatic ring and the isothiocyanate group, while the LUMO is often a π* orbital localized more on the N=C=S moiety. The energy gap between the HOMO and LUMO is a crucial indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity. irjweb.com DFT calculations are the standard method for determining the energies and visualizing the shapes of these orbitals.

The table below presents typical HOMO and LUMO energy values for phenyl isothiocyanate, a parent compound to this compound.

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 to -7.0 |

| LUMO | -1.0 to -1.5 |

| HOMO-LUMO Gap (ΔE) | 5.0 to 6.0 |

| Note: These values are representative for phenyl isothiocyanate and can vary depending on the level of theory and basis set used in the DFT calculation. |

Quantum Chemical Calculations

Quantum chemical calculations encompass a broad range of methods, including DFT and ab initio approaches, used to study molecular systems. These methods are applied to predict various properties of molecules, including their geometry, vibrational frequencies (correlating to infrared and Raman spectra), and electronic spectra.

For this compound, quantum chemical calculations can optimize its three-dimensional structure, predicting bond lengths and angles. Such calculations would likely show a nearly linear C-N=C=S core, with the phenyl group attached to the nitrogen. The steric bulk of the ortho-methyl groups may cause some twisting of the phenyl ring relative to the plane of the isothiocyanate group. These structural details are crucial for understanding the molecule's reactivity and interactions.

Thermodynamic and Kinetic Studies of Isothiocyanate Reactions

Computational methods are invaluable for studying the thermodynamics and kinetics of chemical reactions. By calculating the energies of reactants, products, and transition states, key parameters such as the enthalpy of reaction (ΔH), Gibbs free energy of reaction (ΔG), and activation energy (Ea) can be determined.

For isothiocyanate reactions, such as their addition to amines or their role in cycloadditions, computational studies can predict whether a reaction is thermodynamically favorable (i.e., has a negative ΔG) and how fast it is likely to proceed (based on the calculated activation energy). For instance, a study on the reversible coupling of an N-heterocyclic carbene with phenyl isothiocyanate determined the thermodynamic parameters for the reaction. nih.gov

Below is a table with example thermodynamic data for a reaction involving phenyl isothiocyanate.

| Parameter | Value | Reaction |

| Enthalpy of Reaction (ΔH°) | -96.1 kJ mol⁻¹ | 1,3-dimesitylimidazolylidene + phenyl isothiocyanate |

| Entropy of Reaction (ΔS°) | -39.6 J mol⁻¹ K⁻¹ | 1,3-dimesitylimidazolylidene + phenyl isothiocyanate |

| Equilibrium Constant (K_eq) at 25 °C | 5.94 x 10¹⁴ M⁻¹ | 1,3-dimesitylimidazolylidene + phenyl isothiocyanate |

| Data from a study on the reaction of 1,3-dimesitylimidazolylidene with phenyl isothiocyanate. nih.gov |

These theoretical approaches provide a detailed understanding of the factors governing the reactivity of isothiocyanates, complementing experimental kinetic studies.

Biological Activities and Mechanistic Investigations of 2,4,6 Trimethylphenyl Isothiocyanate

Anticancer Activity

Scientific literature available in the public domain does not currently provide specific research findings on the anticancer activity of 2,4,6-trimethylphenyl isothiocyanate. While the broader class of isothiocyanates has been a subject of cancer research, with many studies focusing on compounds like sulforaphane (B1684495) and phenethyl isothiocyanate (PEITC), dedicated studies on the specific effects of this compound on cancer cells are not presently available. researchgate.netnih.govnih.gov

Induction of Apoptosis in Cancer Cells

There is no specific information in the current body of scientific research detailing the induction of apoptosis in cancer cells by this compound. The pro-apoptotic effects observed for other isothiocyanates, such as PEITC, which can trigger apoptosis through various cellular mechanisms, have not been specifically documented for this compound. nih.gov5aldia.orgnih.gov

Inhibition of Tumor Growth

Investigations into the potential of this compound to inhibit tumor growth in preclinical or clinical models have not been reported in the available scientific literature. Studies on other isothiocyanates have demonstrated tumor growth inhibition, but these findings cannot be directly extrapolated to this compound. researchgate.netresearchgate.net

Modulation of Signaling Pathways (e.g., AKT, STAT3, HDAC, NF-kB)

Detailed mechanistic studies on how this compound might modulate key signaling pathways involved in cancer progression, such as AKT, STAT3, HDAC, and NF-kB, are not available. Research on other isothiocyanates has shown that they can influence these pathways:

AKT Pathway: Some isothiocyanates, like phenethyl isothiocyanate, have been shown to modulate the AKT signaling pathway, which is crucial for cell survival and proliferation. researchgate.netnih.govnih.gov

STAT3 Pathway: The STAT3 signaling pathway, a critical mediator of cytokine and growth factor signaling, has been shown to be inhibited by certain isothiocyanates. nih.govnih.gov

HDAC Inhibition: Inhibition of histone deacetylases (HDACs) is a mechanism of action for some synthetic isothiocyanates, such as phenylhexyl isothiocyanate, leading to changes in gene expression that can inhibit cancer cell growth. nih.govnih.gov

NF-kB Pathway: The NF-kB signaling pathway, which plays a pivotal role in inflammation and cancer, can be suppressed by various synthetic isothiocyanates. nih.gov

However, specific data on whether this compound affects these pathways is currently lacking.

Generation of Reactive Oxygen Species

There is no specific research documenting the generation of reactive oxygen species (ROS) in cancer cells following treatment with this compound. The induction of ROS is a known mechanism of action for other isothiocyanates like PEITC, contributing to their anticancer effects. nih.govnih.gov

Cell Cycle Arrest

The effect of this compound on the cell cycle of cancer cells has not been specifically investigated. Studies on other isothiocyanates have reported the ability to induce cell cycle arrest, often at the G2/M phase, thereby inhibiting cell proliferation. nih.govnih.gov

Disruption of Mitochondrial Membrane Potential

There is a lack of specific studies on the effect of this compound on the mitochondrial membrane potential of cancer cells. The disruption of mitochondrial membrane potential is a mechanism observed with other isothiocyanates, which can lead to the initiation of apoptosis. researchgate.netbiorxiv.orgnih.gov

Data Tables

Due to the absence of specific research data for this compound for the topics outlined, no data tables can be generated.

Structure-Activity Relationships in Anticancer Effects

Direct studies detailing the anticancer structure-activity relationship (SAR) of this compound are not prominently available in current literature. However, research on other isothiocyanates (ITCs) provides foundational principles that suggest how its unique structure might influence its potential efficacy. nih.govresearchgate.net

The anticancer activity of ITCs is significantly influenced by their chemical structure, including the nature of the side chain (R-group) attached to the reactive -N=C=S moiety. nih.gov Studies comparing different ITCs have revealed several key trends. For instance, the length of an alkyl chain in phenylalkyl isothiocyanates can affect inhibitory potency against tumorigenesis. nih.gov In some cancer cell lines, an increase in the alkyl chain length from one to six methylene (B1212753) groups enhances anticancer activity. acs.org However, this trend is not universal, as some studies on breast and melanoma cancer cells have found that benzyl (B1604629) isothiocyanate (BITC), with a single methylene group, is more effective than phenethyl isothiocyanate (PEITC), which has two. acs.org This suggests that factors beyond simple lipophilicity, such as steric effects and specific interactions with cellular targets, are critical. acs.org

The presence of the phenyl group itself is not always essential for activity, as some long-chain alkyl isothiocyanates also demonstrate strong inhibitory effects against lung tumorigenesis. nih.govresearchgate.net Nonetheless, aromatic ITCs are a major class of these compounds studied for their anticancer effects. nih.govnih.gov The substitution pattern on the aromatic ring is known to be a critical determinant of biological activity in many classes of compounds, although specific data on the effect of the 2,4,6-trimethyl substitution for this particular isothiocyanate is lacking. Research on other substituted ITCs, such as 4-methoxyphenyl (B3050149) isothiocyanate, has shown activity against cancer cells, underscoring the importance of the substitution pattern. researchgate.net The anticancer mechanisms of ITCs are diverse, including the induction of apoptosis (programmed cell death) and cell cycle arrest. nih.govfrontiersin.orgmdpi.com

Table 1: Comparative Anticancer Activity of Various Isothiocyanates in Different Cancer Cell Lines (Data is for related isothiocyanates to provide context due to the absence of specific data for this compound)

| Compound | Cancer Cell Line | Activity Metric (IC₅₀) | Citation |

|---|---|---|---|

| Benzyl isothiocyanate (BITC) | Human lung carcinoma (A549) | ≤10 µmol/L (apoptosis) | nih.gov |

| Phenethyl isothiocyanate (PEITC) | Human lung carcinoma (A549) | ≤10 µmol/L (apoptosis) | nih.gov |

| Phenethyl isothiocyanate (PEITC) | Prostatic cancer | 7 µmol/L | mdpi.com |

| Sulforaphane (SFN) | Murine melanoma (B16) | 3–12 µM | nih.gov |

| 4-Methoxyphenyl isothiocyanate | Human hepatoma (HepG2) | 25.9 µg/ml | researchgate.net |

| 4-Methoxyphenyl isothiocyanate | Human breast cancer (MCF-7) | 12.3 µg/ml | researchgate.net |

Anti-inflammatory Effects

There is no direct research available on the anti-inflammatory effects of this compound. However, the broader class of isothiocyanates is well-documented for its anti-inflammatory properties, which are often mediated by the inhibition of key inflammatory pathways and molecules. mdpi.comnih.gov Many ITCs, such as sulforaphane and PEITC, exert these effects by modulating the expression of inflammatory mediators. mdpi.comnih.gov A primary mechanism for this activity is the inhibition of the cyclooxygenase-2 (COX-2) enzyme, which is responsible for synthesizing pro-inflammatory prostaglandins. nih.govnih.gov

Studies on various substituted phenyl isothiocyanates have shown that the nature and position of the substituent on the phenyl ring significantly impact their ability to inhibit COX-2, suggesting that the 2,4,6-trimethyl arrangement would likewise confer specific activity. For example, phenyl isothiocyanate and 2-methoxyphenyl isothiocyanate have been identified as potent inhibitors of the human COX-2 enzyme. This highlights that direct attachment of the -N=C=S group to a substituted aromatic ring can result in significant anti-inflammatory potential.

Specific investigations into the inhibition of pro-inflammatory cytokines by this compound have not been reported. However, extensive research on other ITCs demonstrates a strong capacity to suppress the production of key cytokines that drive inflammatory responses, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1-beta (IL-1β). mdpi.comnih.gov

For example, phenethyl isothiocyanate (PEITC) has been shown to significantly reduce the levels of TNF-α, IL-6, and IL-1β in human glioblastoma cells. nih.gov This inhibition occurs at the transcriptional level, meaning PEITC suppresses the expression of the genes that code for these cytokines. nih.gov The mechanism often involves the downregulation of critical signaling pathways like Nuclear Factor-kappa B (NF-κB), which acts as a master switch for inflammatory gene expression. mdpi.comnih.gov Similarly, sulforaphane is known to downregulate pro-inflammatory cytokines in various cellular models. mdpi.comsemanticscholar.org These findings establish a strong precedent that the isothiocyanate functional group is capable of potently modulating cytokine-mediated inflammation. nih.gov

Table 2: Effects of Analogous Isothiocyanates on Pro-inflammatory Cytokines (Data is for related isothiocyanates to provide context due to the absence of specific data for this compound)

| Compound | Cell/Model System | Cytokine(s) Inhibited | Citation |

|---|---|---|---|

| Phenethyl isothiocyanate (PEITC) | Human Glioblastoma Cells | IL-1β, IL-6, TNF-α | nih.gov |

| Sulforaphane (SFN) | Macrophages, Epithelial Cells | IL-1β, IL-6, TNF-α, IL-8 | mdpi.comsemanticscholar.org |

| Moringa Isothiocyanates | Brain Tissue Models | Inflammatory Cytokines | nih.gov |

Antimicrobial Properties

The antimicrobial potential of this compound has not been specifically evaluated in published studies. However, the isothiocyanate class of compounds is known for its broad-spectrum antimicrobial activities against various pathogens, including bacteria and fungi. nih.govnih.gov

While there is no specific antibacterial data for this compound, studies on other aromatic isothiocyanates confirm their efficacy. Phenyl isothiocyanate (PITC), the unsubstituted parent compound, demonstrates activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, with a Minimum Inhibitory Concentration (MIC) of 1000 µg/mL for both species. researchgate.netnih.gov The mechanism of action for PITC involves disrupting bacterial cell membrane integrity and function, leading to cell death. researchgate.netnih.gov

Other aromatic ITCs, such as benzyl isothiocyanate (BITC) and phenethyl isothiocyanate (PEITC), have also shown potent activity. nih.govresearchgate.net Research suggests that aromatic ITCs are particularly effective, potentially due to their ability to cross bacterial membrane structures more easily than their aliphatic counterparts. nih.gov For instance, BITC was found to be highly effective against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values ranging from 2.9 to 110 µg/mL depending on the isolate. researchgate.net

Table 3: Antibacterial Activity of Structurally Related Aromatic Isothiocyanates (Data is for related isothiocyanates to provide context due to the absence of specific data for this compound)

| Compound | Bacterial Species | Activity Metric (MIC) | Citation |

|---|---|---|---|

| Phenyl isothiocyanate (PITC) | Escherichia coli | 1000 µg/mL | researchgate.netnih.gov |

| Phenyl isothiocyanate (PITC) | Staphylococcus aureus | 1000 µg/mL | researchgate.netnih.gov |

| Phenethyl isothiocyanate (PEITC) | Staphylococcus aureus | 1 mmol/L (~163 µg/mL) | mdpi.com |

| Benzyl isothiocyanate (BITC) | MRSA isolates | 2.9 - 110 µg/mL | researchgate.net |

Direct antifungal studies on this compound are absent from the scientific literature. Nevertheless, the general class of ITCs has established antifungal properties. nih.gov The antifungal activity is often evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible fungal growth. researchgate.net

For example, ITCs extracted from horseradish root, which are primarily allyl isothiocyanate, have shown potent activity against pathogenic dermal fungi, with MIC values ranging from 100 to 200 µg/mL. The Minimum Fungicidal Concentration (MFC) for these compounds was 200 µg/mL. Research on other fungi, such as Candida auris, a multidrug-resistant yeast, has become a priority, though specific testing with ITCs is still emerging. nih.govcdc.gov The lack of specific data for this compound prevents a direct comparison, but the known activity of other ITCs suggests that it may also possess antifungal potential worth investigating.

Role as Antifeedant in Agrochemical Applications

There is no specific research evaluating this compound for its role as an antifeedant in agrochemical applications. However, isothiocyanates as a group are well-known for their role in plant defense against herbivores. researchgate.net These compounds contribute to the pungent or bitter taste of cruciferous plants, which deters insects and other animals from feeding on them. researchgate.netnih.gov

An antifeedant is a substance that inhibits feeding without being directly toxic, causing pests to starve rather than be poisoned. taylorandfrancis.com This mode of action is considered a promising alternative to conventional synthetic pesticides. nih.gov While many plant extracts and isolated natural products have been studied for their antifeedant properties, research into specific synthetic ITCs for this purpose is less common. scirp.orgresearchgate.net The investigation of phenyl isothiocyanate derivatives in insecticidal bioassays has been reported, indicating that the core structure is relevant for activity against insect larvae. researchgate.net The use of ITC-producing plants in "biofumigation" to control soil-borne pests further supports their role in agricultural pest management. However, the specific efficacy of this compound as a targeted antifeedant remains an unexplored area of research.

Mechanisms of Action at the Molecular Level

The biological activity of this compound is fundamentally linked to the electrophilic nature of its isothiocyanate (-N=C=S) functional group. This group readily targets nucleophilic sites within the cell, leading to the formation of covalent bonds with essential biomolecules, most notably proteins. This action can trigger a cascade of cellular events by altering the structure and function of these molecular targets. The presence of three methyl groups on the phenyl ring introduces significant steric hindrance, which modulates the reactivity of the isothiocyanate group compared to simpler aromatic isothiocyanates.

Interaction with Cysteine Residues in Proteins

A primary mechanism through which this compound exerts its effects is via direct interaction with proteins, specifically targeting the thiol groups (-SH) of cysteine residues. The sulfur atom of a cysteine residue acts as a potent nucleophile, attacking the electrophilic central carbon atom of the isothiocyanate moiety. This chemical reaction results in the formation of a stable dithiocarbamate (B8719985) adduct, a form of covalent modification that can be irreversible under physiological conditions.

This covalent binding can have profound consequences for the protein's integrity and function. By modifying critical cysteine residues, this compound can induce conformational changes, disrupt disulfide bond formation, or obstruct active or allosteric sites, thereby altering the protein's three-dimensional structure and its ability to interact with other molecules.

Enzyme Inhibition

The covalent modification of proteins by this compound is a direct pathway to the inhibition of enzyme activity. Enzymes often rely on specific cysteine residues within their active sites for catalytic function or for maintaining their structural integrity. By forming adducts with these crucial residues, the compound can act as an effective enzyme inhibitor.

Research into isothiocyanates has demonstrated their ability to inhibit a wide array of enzymes, including those involved in critical cellular processes. For instance, studies on related isothiocyanates have shown inhibition of histone deacetylases (HDACs) and various protein kinases. The binding of the isothiocyanate to a cysteine residue in the enzyme's active site can physically block substrate binding or interfere with the catalytic mechanism, leading to a loss of enzymatic activity. The specific enzymes targeted by this compound and the precise kinetics of this inhibition are subjects of detailed biochemical investigation.

A notable example of enzyme interaction involves the human aldo-keto reductase 1C (AKR1C) family of enzymes. A study investigating the selectivity of isothiocyanates found that the presence and position of methyl groups on the phenyl ring influence the potency of inhibition. Although this particular study did not find this compound to be the most potent inhibitor among the tested compounds for all AKR1C isoforms, it highlighted how structural variations, such as the trimethyl substitution, are key determinants of inhibitory activity and selectivity against different enzyme targets.

Analytical Methodologies for 2,4,6 Trimethylphenyl Isothiocyanate

Spectroscopic Characterization

Spectroscopic methods are fundamental in elucidating the molecular structure of 2,4,6-Trimethylphenyl isothiocyanate. These techniques provide detailed information about the compound's atomic composition and bonding.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by a very strong and sharp absorption band in the region of 2000-2200 cm⁻¹, which is indicative of the asymmetric stretching vibration of the isothiocyanate (-N=C=S) functional group. carlroth.com Other characteristic bands include those for C-H stretching of the aromatic and methyl groups, and C=C stretching vibrations within the aromatic ring. nist.gov

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

|---|---|---|

| ~3000-2850 | C-H Stretch (Aromatic and Aliphatic) | Medium-Strong |

| ~2200-2000 | -N=C=S Asymmetric Stretch | Very Strong, Sharp |

| ~1600, ~1470 | C=C Aromatic Ring Stretch | Medium |

Mass Spectrometry

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. For this compound (C₁₀H₁₁NS), the molecular weight is approximately 177.27 g/mol . researchgate.net In electron ionization (EI) mass spectrometry, the molecular ion peak [M]⁺ would be observed at m/z 177. carlroth.com Fragmentation patterns would likely involve the loss of the isothiocyanate group or cleavage of the methyl groups from the aromatic ring. The NIST WebBook provides a reference mass spectrum for this compound. carlroth.com

| m/z | Interpretation |

|---|---|

| 177 | Molecular Ion [M]⁺ |

| 162 | [M - CH₃]⁺ |

| 119 | [M - NCS]⁺ or [C₉H₁₁]⁺ |

UV-Vis Spectrophotometry

UV-Vis spectrophotometry measures the absorption of ultraviolet or visible radiation by a substance. Aromatic compounds like this compound are expected to exhibit absorption bands in the UV region due to π → π* electronic transitions of the benzene (B151609) ring and the isothiocyanate group. While specific spectra for this compound are not widely published, related aromatic isothiocyanates show absorption maxima in the range of 240-280 nm. sigmaaldrich.com The exact position and intensity of the absorption bands can be influenced by the solvent used.

Chromatographic Techniques

Chromatographic methods are employed to separate, identify, and quantify the components of a mixture.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a key technique for the analysis of isothiocyanates. For this compound, a reversed-phase HPLC method would be most suitable. This would typically involve a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often run in a gradient elution mode. researchgate.net Detection is commonly performed using a UV detector, set at a wavelength where the compound exhibits strong absorbance (e.g., around 245 nm). researchgate.net The retention time would be specific to the compound under the given chromatographic conditions, allowing for its identification and quantification. Derivatization with reagents like phenyl isothiocyanate (PITC) can also be used to enhance UV detection for certain analyses. sigmaaldrich.com

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 |

| Mobile Phase | Acetonitrile/Water or Methanol/Water Gradient |

| Detection | UV-Vis at ~245 nm |

| Flow Rate | ~0.5-1.0 mL/min |

Future Directions and Emerging Research Avenues for 2,4,6 Trimethylphenyl Isothiocyanate

Exploration of Novel Synthetic Pathways

The synthesis of isothiocyanates has been a subject of extensive research, with a continuous drive towards more efficient, scalable, and environmentally benign methods. cbijournal.comrsc.orgchemrxiv.orgorganic-chemistry.orgbeilstein-journals.org For 2,4,6-trimethylphenyl isothiocyanate, future research is likely to focus on moving beyond traditional methods, which often involve hazardous reagents like thiophosgene (B130339) or carbon disulfide. rsc.org

Emerging strategies that hold promise for the synthesis of aryl isothiocyanates include:

Microwave-Assisted Synthesis: This technique has been shown to accelerate the synthesis of both aliphatic and aromatic isothiocyanates, often leading to higher yields and shorter reaction times. researchgate.netmdpi.com Applying microwave irradiation to the reaction of 2,4,6-trimethylaniline (B148799) with a sulfur source could provide a more efficient route to the target compound.

Novel Desulfurization Reagents: The conversion of dithiocarbamates (formed from the corresponding amine and carbon disulfide) to isothiocyanates requires a desulfurization agent. Research into new, milder, and more environmentally friendly desulfurizing agents is ongoing. mdpi.com For instance, the use of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO−) has been reported for the synthesis of various isothiocyanates. mdpi.com

Development of New Coordination Complexes for Catalysis or Materials Science

The isothiocyanate group (-N=C=S) is an ambidentate ligand, capable of coordinating to metal centers through either the nitrogen or the sulfur atom. This versatility, combined with the sterically demanding nature of the 2,4,6-trimethylphenyl group, makes this compound a promising ligand for the development of novel coordination complexes.

Catalysis: The steric bulk of the mesityl group can create a unique coordination environment around a metal center, potentially influencing the selectivity and activity of catalytic reactions. rsc.org Research into sterically hindered ligands has shown that they can stabilize reactive metal centers and control the access of substrates to the catalytic site. nih.govresearchgate.net Future work could explore the synthesis of transition metal complexes with this compound as a ligand and evaluate their catalytic performance in reactions such as cross-coupling, polymerization, or oxidation. mdpi.commostwiedzy.placs.orgrsc.org

Materials Science: Coordination polymers are a class of materials with diverse applications in areas such as gas storage, sensing, and electronics. The ability of the isothiocyanate group to bridge metal centers suggests that this compound could be used as a building block for the construction of novel coordination polymers with interesting structural and functional properties. The bulky mesityl groups could act as pillars, creating porous frameworks with potential applications in molecular recognition and separation. Furthermore, the incorporation of this compound into polymers could lead to materials with tailored properties.

Advanced Mechanistic Studies in Biological Systems

Isothiocyanates are well-known for their biological activities, particularly their anticancer properties. nih.govmdpi.comresearchgate.netresearchgate.netnih.gov These compounds are known to interact with a variety of cellular targets, leading to the modulation of key signaling pathways involved in cell proliferation, apoptosis, and inflammation.

Future research should focus on elucidating the specific molecular mechanisms of action of this compound. The presence of the three methyl groups on the phenyl ring is expected to significantly influence its lipophilicity, electronic properties, and steric profile compared to other aryl isothiocyanates. This, in turn, will affect its absorption, distribution, metabolism, and interaction with biological macromolecules. researchgate.net

Key areas for investigation include:

Comparative Biological Activity: Systematic studies comparing the cytotoxic and chemopreventive effects of this compound with other aryl isothiocyanates (e.g., phenyl isothiocyanate, benzyl (B1604629) isothiocyanate) would provide valuable structure-activity relationship (SAR) data. nih.govresearchgate.net

Target Identification: Utilizing modern chemical biology approaches, such as proteomics and activity-based protein profiling, to identify the specific cellular proteins that are targeted by this compound.

Signaling Pathway Analysis: Investigating the impact of this compound on critical cancer-related signaling pathways, such as the Keap1-Nrf2 pathway, NF-κB signaling, and mitogen-activated protein kinase (MAPK) pathways.

Targeted Drug Discovery and Development Initiatives

The diverse biological activities of isothiocyanates make them attractive scaffolds for drug discovery. rsc.orgnih.govnih.govmdpi.comresearchgate.net The this compound core could serve as a starting point for the design and synthesis of new therapeutic agents.

Future initiatives in this area could involve:

Pharmacophore-Based Design: Using the this compound structure as a pharmacophore to design new molecules with improved potency and selectivity for specific biological targets. nih.gov

Lead Compound Optimization: Should initial studies reveal promising biological activity, this compound could be used as a lead compound for medicinal chemistry campaigns aimed at optimizing its pharmacokinetic and pharmacodynamic properties.

Development of Novel Anticancer Agents: Given the known anticancer effects of many isothiocyanates, a focused effort to evaluate this compound and its derivatives against a panel of cancer cell lines could lead to the discovery of new drug candidates. nih.govmdpi.comresearchgate.netresearchgate.netnih.gov

Integration with Sustainable Chemistry Principles

The principles of green chemistry are increasingly being integrated into the design and synthesis of chemical compounds and materials. For this compound, there are several opportunities to incorporate sustainable practices throughout its lifecycle.

Greener Synthetic Routes: As mentioned in section 8.1, the development of synthetic methods that utilize less hazardous solvents, reduce energy consumption, and minimize waste generation is a key aspect of green chemistry. Research into aqueous-based syntheses or the use of catalytic methods would be highly beneficial. beilstein-journals.orgmdpi.com

Use of Renewable Feedstocks: While the direct synthesis of this compound from renewable resources may be challenging, exploring bio-based starting materials for the synthesis of the precursor, 2,4,6-trimethylaniline, could be a long-term goal.

Life Cycle Assessment: Conducting a comprehensive life cycle assessment of the production and use of this compound would help to identify environmental hotspots and guide the development of more sustainable processes.

Q & A

Q. What precautions are critical when handling this compound in aqueous environments?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.